

Application Notes and Protocols: Cytochrome c Release Assay to Measure Puma BH3 Activity

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Compound of Interest

Compound Name: Puma BH3

Cat. No.: B15582532

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The intrinsic pathway of apoptosis is a critical cellular process that, when dysregulated, can contribute to diseases such as cancer. Central to this pathway are the BCL-2 family of proteins, which include pro- and anti-apoptotic members that govern mitochondrial integrity. The BH3-only protein Puma (p53 upregulated modulator of apoptosis) is a potent initiator of apoptosis, often induced by cellular stress signals like DNA damage.[1] Puma's primary function is to bind and neutralize anti-apoptotic BCL-2 proteins (e.g., BCL-2, BCL-xL, MCL-1), which otherwise sequester the pro-apoptotic effector proteins BAX and BAK. This neutralization liberates BAX and BAK, allowing them to oligomerize on the outer mitochondrial membrane. This oligomerization leads to mitochondrial outer membrane permeabilization (MOMP), a crucial event that facilitates the release of cytochrome c into the cytosol.[2] Some evidence also suggests that Puma may directly activate BAX and BAK.[3][4] The release of cytochrome c is a key commitment step in apoptosis, as it triggers the formation of the apoptosome and the subsequent activation of a caspase cascade that executes cell death.[5]

The cytochrome c release assay is a powerful in vitro method to quantitatively assess the pro-apoptotic activity of BH3-only proteins like the **Puma BH3** domain. This assay utilizes isolated mitochondria to directly measure the ability of a substance to induce MOMP. It is an invaluable tool for studying the fundamental mechanisms of apoptosis and for the screening and characterization of potential BH3 mimetic drugs in cancer therapy.

Signaling Pathway of Puma-Induced Apoptosis

Cellular stress triggers the transcriptional upregulation of Puma. The Puma protein then translocates to the mitochondria, where its BH3 domain interacts with anti-apoptotic BCL-2 family members. This interaction disrupts the inhibition of BAX and BAK, leading to their activation and the subsequent release of cytochrome c, which initiates the caspase cascade and apoptosis.



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Caption: Puma-mediated apoptotic signaling pathway.

Experimental Protocols

I. Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of a mitochondria-rich fraction from cultured cells for use in the in vitro cytochrome c release assay.

Materials and Reagents:

- Cultured cells ($\sim 5 \times 10^7$)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cytosol Extraction Buffer (commercially available kits like Abcam ab65311 or prepare a similar buffer containing digitonin or a mild non-ionic detergent)[6]

- Dounce tissue grinder
- Mitochondrial Extraction Buffer
- Protease inhibitors and DTT
- Microcentrifuge

Procedure:

- Cell Harvesting: Collect approximately 5×10^7 cells by centrifugation at $600 \times g$ for 5 minutes at 4°C .[\[6\]](#)
- Washing: Wash the cells with 10 ml of ice-cold PBS and centrifuge again.
- Lysis: Resuspend the cell pellet in 1 ml of ice-cold Cytosol Extraction Buffer containing DTT and protease inhibitors. Incubate on ice for 10-15 minutes.[\[6\]](#)[\[7\]](#)
- Homogenization: Homogenize the cells using a pre-chilled Dounce tissue grinder with 30-50 passes on ice.[\[7\]](#)
- Fractionation: Centrifuge the homogenate at $1,000 \times g$ for 10 minutes at 4°C to pellet nuclei and unbroken cells.[\[8\]](#)
- Mitochondria Pelleting: Transfer the supernatant to a fresh tube and centrifuge at $10,000 \times g$ for 30 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.[\[7\]](#)
- Final Mitochondrial Fraction: Resuspend the mitochondrial pellet in 0.1 ml of Mitochondrial Extraction Buffer with DTT and protease inhibitors.
- Quantification: Determine the protein concentration of the mitochondrial fraction using a standard protein assay (e.g., BCA).

II. In Vitro Cytochrome c Release Assay

This protocol outlines the induction of cytochrome c release from isolated mitochondria using a **Puma BH3** peptide.

Materials and Reagents:

- Isolated mitochondria (from Protocol I)
- Synthetic **Puma BH3** peptide
- Reaction Buffer (RB) with an appropriate respiratory substrate (e.g., succinate)
- SDS-PAGE sample buffer

Procedure:

- Reaction Setup: In a microcentrifuge tube, incubate 25-50 µg of mitochondrial protein with the **Puma BH3** peptide at desired concentrations (e.g., 100 nM to 1 µM) in a final volume of 25-50 µl of RB.[8][9]
- Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[8]
- Separation: Centrifuge the reaction at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.[8]
- Sample Preparation:
 - Supernatant (Released Fraction): Carefully collect the supernatant and add SDS-PAGE sample buffer.
 - Pellet (Mitochondrial Fraction): Resuspend the mitochondrial pellet in SDS-PAGE sample buffer.
- Denaturation: Boil both supernatant and pellet samples for 5 minutes.

III. Detection of Cytochrome c

Cytochrome c in the supernatant and pellet fractions can be detected by Western blotting or ELISA.

A. Western Blotting:

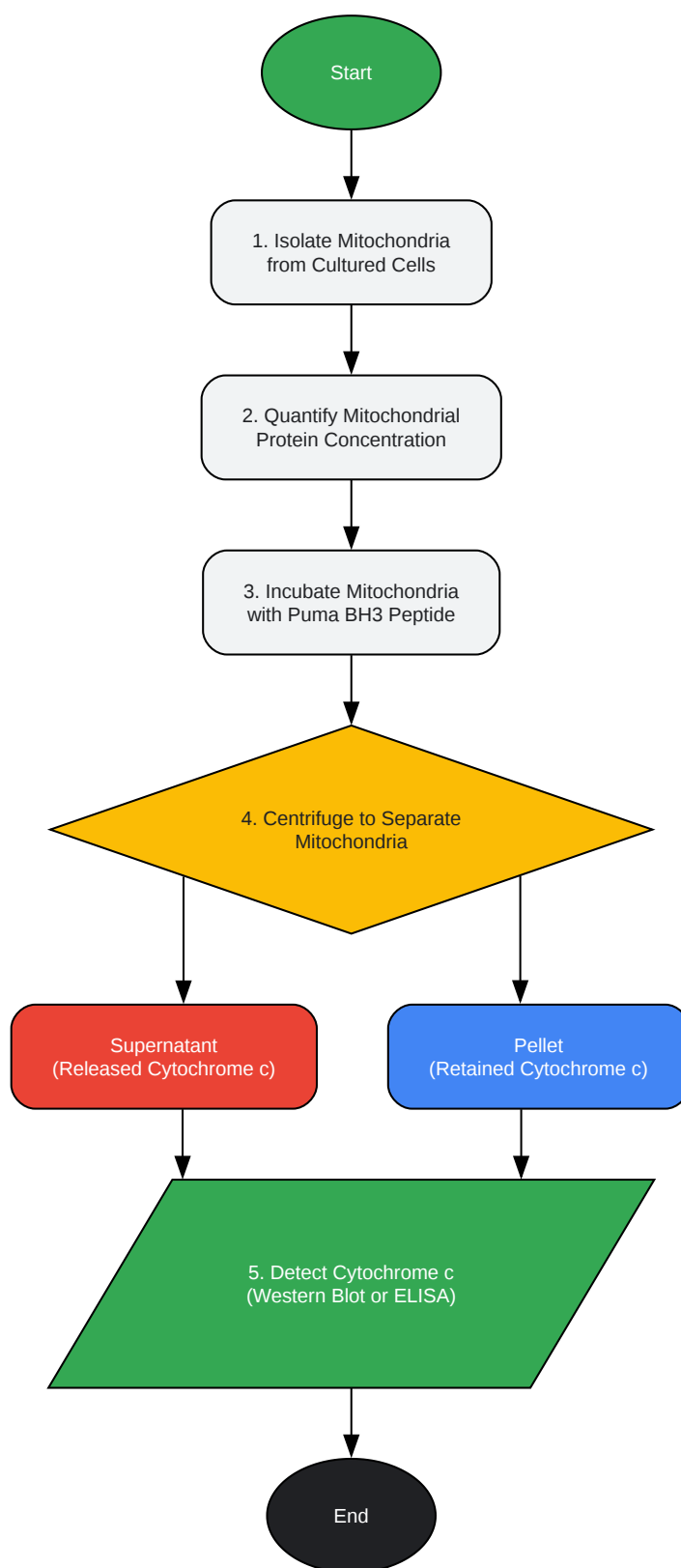
- SDS-PAGE: Load the prepared samples onto a 12% or 15% SDS-PAGE gel.

- **Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Probing:** Probe the membrane with a primary antibody against cytochrome c. Use organelle-specific markers (e.g., COX IV for mitochondria) to verify fraction purity.
- **Detection:** Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

B. ELISA:

- Use a commercially available cytochrome c ELISA kit.[\[10\]](#)[\[11\]](#)
- Follow the manufacturer's instructions to quantify the amount of cytochrome c in the supernatant.

Experimental Workflow Diagram



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